4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
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Description
4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, also known as 4-DMS-6-TFMP, is a synthetic compound that has been used in a variety of scientific research applications including biochemistry and physiology. It is a pyrimidine derivative with a unique combination of substituents, which give it a range of properties that make it suitable for use in laboratory experiments.
Scientific Research Applications
Synthesis and Reaction Studies
- Research conducted by Briel, Franz, and Dobner (2002) explored the synthesis of various pyrimidine derivatives, including compounds similar to 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. They investigated reactions with different alkylants, leading to the formation of thieno[2,3-d]pyrimidines and other amino substituted pyrimidines (Briel, Franz, & Dobner, 2002).
Chemical Modification and Structural Analysis
- A study by Glidewell et al. (2003) focused on the benzylation and nitrosation of similar pyrimidine structures. Their work led to the discovery of various polymorphic forms of these compounds, elucidating their molecular arrangements and hydrogen bonding patterns (Glidewell, Low, Marchal, & Quesada, 2003).
Antiviral Activity Research
- Holy et al. (2002) explored the antiviral properties of pyrimidines, including compounds with structural similarities to 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. They found that certain pyrimidine derivatives inhibit replication of herpes and retroviruses, demonstrating their potential therapeutic applications (Holy et al., 2002).
Enzymatic Inhibition Studies
- Cechin et al. (2003) investigated the inhibitory effect of novel pyrimidine derivatives on ATP and ADP hydrolysis in rat cerebral cortex synaptosomes. They identified certain pyrimidines as effective noncompetitive inhibitors, which may have implications for neurological research and drug development (Cechin, Schetinger, Zanatta, Madruga, Pacholski, Flores, Bonacorso, Martins, & Morsch, 2003).
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2OS/c1-21-11-18-9(12(15,16)17)5-10(19-11)20-8-3-2-6(13)4-7(8)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISPTZBKFXPHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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